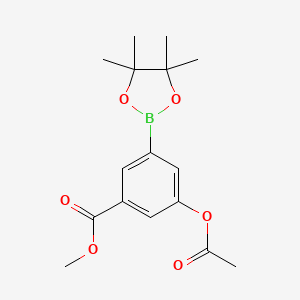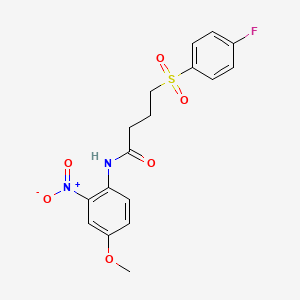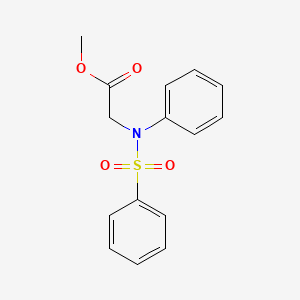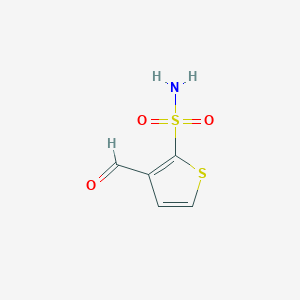
3-乙酰氧基-5-(甲氧羰基)苯基硼酸二环己酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetoxy-5-(methoxycarbonyl)phenylboronic acid pinacol ester is a boronic acid derivative that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. In
科学研究应用
有机溶剂中的溶解度
Leszczyński 等人 (2020) 的一项研究调查了苯基硼酸及其二环己酯在各种有机溶剂中的溶解度。他们发现,二环己酯在所有测试溶剂中均表现出比母酸更好的溶解度,溶解度存在显著差异,具体取决于所用溶剂。
磷光特性
Shoji 等人 (2017) 发现,包括苯基硼酸二环己酯在内的简单芳基硼酸酯在室温下以固态表现出磷光。这一发现非常重要,因为它表明了在材料科学和有机电子学中的潜在应用,特别是考虑到磷光有机分子通常需要重原子或羰基才能有效生成三重态激发态。该研究可在此 链接 查看。
在生理 pH 值下的水解
Achilli 等人 (2013) 对苯基硼酸二环己酯(如 3-乙酰氧基-5-(甲氧羰基)苯基硼酸二环己酯)在生理 pH 值下的水解敏感性进行了研究。他们的发现对于药理学应用至关重要,因为它们表明反应速率受 pH 值的显着影响,在生理水平下会加速。他们的研究详情可在此 处 找到。
聚合物合成中的应用
Segawa 等人 (2013) 通过催化剂转移 Suzuki-Miyaura 偶联反应,使用苯基硼酸二环己酯成功制备了支化度接近 100% 的超支化聚噻吩,证明了其在聚合物合成中的应用。这项研究表明了设计具有受控分子结构的高级材料的潜力。更多信息可在此 处 获得。
生物医学应用
Vrbata 和 Uchman (2018) 使用苯基硼酸酯作为连接键,开发了生物相容且可生物降解的嵌段共聚物胶束。这些胶束对葡萄糖和乳酸表现出响应性,表明在药物递送和响应性治疗系统中具有潜在应用。完整研究可在此 处 访问。
功能性聚合物的合成
D'Hooge 等人 (2008) 报告了从二环己基甲基丙烯酰胺苯基硼酸酯合成丙烯酰胺苯基硼酸,突出了它们作为功能性聚合物构建模块的用途。这一发展为将含硼酸的单体掺入聚合物铺平了道路,正如他们的研究中所详细描述的 此处。
响应式递送载体
Cui 等人 (2017) 通过 4-甲酰苯基硼酸二环己酯的 Passerini 多组分聚合合成了 H2O2 可裂解的聚(酯-酰胺)。这些聚合物展示了作为 H2O2 响应性递送载体的潜力,这是智能治疗递送系统领域的一项重大进展。更多详细信息可在此 处 找到。
安全和危害
作用机制
Target of Action
The primary target of 3-Acetoxy-5-(methoxycarbonyl)phenylboronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . It’s also known that boronic pinacol esters, in general, are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of research and application in organic chemistry .
Action Environment
The action of 3-Acetoxy-5-(methoxycarbonyl)phenylboronic acid pinacol ester is influenced by environmental factors such as pH. The hydrolysis rate of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
属性
IUPAC Name |
methyl 3-acetyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO6/c1-10(18)21-13-8-11(14(19)20-6)7-12(9-13)17-22-15(2,3)16(4,5)23-17/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNZEGMVHABYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2479614.png)
![3-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2479617.png)
![6-(1,3-Benzodioxol-5-yl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2479618.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2479619.png)
![2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid](/img/structure/B2479620.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide](/img/structure/B2479621.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide](/img/structure/B2479624.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2479627.png)

![methyl 3-(8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2479631.png)
![4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)amino]benzenesulfonamide](/img/structure/B2479633.png)

